EtDO-P4

Description

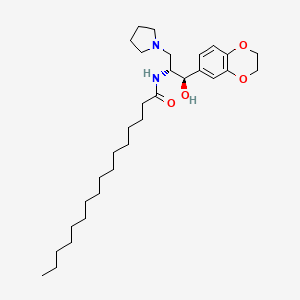

Structure

2D Structure

Properties

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTZZVJOQCCAOR-DLFZDVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432741 | |

| Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245329-78-6 | |

| Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

EtDO-P4 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EtDO-P4 (D-threo-1-(3,4-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) is a potent, cell-permeant, and specific nanomolar inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG), more commonly known as glucosylceramide synthase (GCS). By competitively inhibiting this crucial enzyme in the glycosphingolipid (GSL) biosynthesis pathway, this compound effectively depletes cellular levels of glucosylceramide (GlcCer) and its downstream derivatives, the vast family of GSLs. This targeted disruption of GSL homeostasis has profound effects on cellular signaling, particularly impacting the epidermal growth factor receptor (EGFR)-ERK pathway and the Akt signaling cascade. These pathways are central to cell growth, proliferation, survival, and motility. The mechanism of this compound, therefore, presents a compelling strategy for therapeutic intervention in various cancers, including Burkitt's lymphoma, and for modulating processes such as the epithelial-mesenchymal transition (EMT). This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism: Inhibition of Glucosylceramide Synthase

The primary molecular target of this compound is glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most GSLs. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.

Biochemical Action

This compound, a ceramide analog, acts as a competitive inhibitor of GCS. Its structure mimics that of ceramide, allowing it to bind to the active site of the enzyme and prevent the binding of the natural substrate. This inhibition is highly specific to the D-threo enantiomer of the parent compound series. The ethylenedioxy substitution on the phenyl ring of this compound enhances its potency compared to earlier GCS inhibitors.

Cellular Consequence: Glycosphingolipid Depletion

The inhibition of GCS by this compound leads to a significant reduction in the cellular pool of glucosylceramide. As GlcCer is the precursor for hundreds of different GSLs, including gangliosides, globosides, and lacto-series GSLs, treatment with this compound results in a global depletion of these molecules from cellular membranes. A key feature of this compound's action is that it primarily affects GSL levels without significantly increasing intracellular ceramide concentrations, thus avoiding the confounding cellular responses that can be triggered by ceramide accumulation.

Impact on Key Signaling Pathways

The depletion of GSLs from cellular membranes, particularly from specialized microdomains known as lipid rafts, disrupts the function of various membrane-associated proteins, including receptor tyrosine kinases (RTKs).

Attenuation of the EGFR-ERK Signaling Pathway

Glycosphingolipids are integral components of the plasma membrane and are known to modulate the activity of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). By altering the lipid environment of the membrane, GSL depletion can interfere with EGFR dimerization, autophosphorylation, and subsequent activation of downstream signaling cascades. This compound has been shown to suppress the activation of the EGFR-induced ERK pathway.

Modulation of the Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that is influenced by the lipid composition of the cell membrane. GSL depletion by this compound has been observed to increase the phosphorylation of Akt1 kinase. This effect may be independent of its impact on RTKs and could be related to alterations in the membrane microenvironment of Akt itself, leading to changes in its susceptibility to upstream kinases.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

| Parameter | Cell Line | Concentration | Effect | Reference |

| GM3 Ganglioside Level | HepG2 (Human Hepatoma) | 1 µM | Decrease to 18.1% of control | [1] |

| Akt1 Phosphorylation | HepG2 (Human Hepatoma) | 1 µM | 223.0% increase compared to control | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Glycosphingolipid Extraction and Quantification by HPLC

This protocol outlines the steps for extracting GSLs from cultured cells and quantifying them using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells treated with this compound or vehicle control.

-

Phosphate-buffered saline (PBS).

-

Methanol, Chloroform, Water (HPLC grade).

-

Internal standards (e.g., a non-endogenous GSL).

-

HPLC system with a normal-phase column.

-

Fluorescent labeling agent (e.g., anthranilic acid) for derivatization (optional, for increased sensitivity).

Procedure:

-

Cell Harvesting and Lipid Extraction:

-

Wash cell pellets twice with ice-cold PBS.

-

Extract total lipids by adding a mixture of chloroform:methanol (2:1, v/v) to the cell pellet.

-

Vortex thoroughly and incubate at room temperature for 30 minutes.

-

Add water to induce phase separation.

-

Centrifuge to separate the aqueous and organic phases. The lower organic phase contains the lipids.

-

-

Purification of Glycosphingolipids:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid film in a suitable solvent.

-

Apply the sample to a silica gel column for solid-phase extraction.

-

Wash the column with chloroform to remove neutral lipids.

-

Elute the GSLs with a mixture of acetone and methanol.

-

-

HPLC Analysis:

-

Dry the purified GSL fraction and reconstitute in the HPLC mobile phase.

-

(Optional) Derivatize the GSLs with a fluorescent tag according to the manufacturer's protocol.

-

Inject the sample into the HPLC system.

-

Separate the GSLs using a gradient of solvents (e.g., a mixture of acetonitrile, methanol, and water).

-

Detect the GSLs using an appropriate detector (e.g., a UV detector or a fluorescence detector if derivatized).

-

Quantify the GSLs by comparing their peak areas to those of known standards.

-

Western Blot Analysis of EGFR and ERK Phosphorylation

This protocol describes the detection of phosphorylated and total EGFR and ERK in cell lysates by Western blotting.

Materials:

-

Cell lysates from this compound or vehicle-treated cells.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each cell lysate.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

In Vitro Epithelial-Mesenchymal Transition (EMT) Assay

This protocol provides a method for inducing and analyzing EMT in vitro following treatment with this compound.

Materials:

-

Epithelial cancer cell line (e.g., A549, MCF-7).

-

This compound.

-

EMT-inducing agent (e.g., TGF-β1).

-

Culture medium and supplements.

-

Antibodies for immunofluorescence or Western blotting (e.g., anti-E-cadherin, anti-Vimentin).

-

Transwell inserts for migration/invasion assays.

Procedure:

-

Induction of EMT:

-

Seed epithelial cells at an appropriate density.

-

Treat the cells with this compound at various concentrations, with or without an EMT-inducing agent like TGF-β1.

-

Culture the cells for a period sufficient to observe morphological changes (typically 48-72 hours).

-

-

Analysis of EMT Markers:

-

Immunofluorescence: Fix and permeabilize the cells. Stain with primary antibodies against epithelial (E-cadherin) and mesenchymal (Vimentin) markers, followed by fluorescently labeled secondary antibodies. Visualize the changes in protein expression and localization by fluorescence microscopy.

-

Western Blotting: Lyse the cells and perform Western blot analysis as described in section 4.2 to quantify the changes in E-cadherin and Vimentin protein levels.

-

-

Functional Assays:

-

Wound Healing/Scratch Assay: Create a "scratch" in a confluent monolayer of cells. Treat with this compound and monitor the rate of wound closure over time.

-

Transwell Migration/Invasion Assay: Seed cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion). Add a chemoattractant to the lower chamber. After incubation, quantify the number of cells that have migrated/invaded to the lower surface of the insert.

-

Conclusion

This compound represents a highly specific and potent tool for investigating the roles of glycosphingolipids in cellular function and a promising therapeutic candidate for diseases characterized by aberrant GSL metabolism and signaling, such as cancer. Its primary mechanism of action, the inhibition of glucosylceramide synthase, leads to a cascade of downstream effects on critical signaling pathways that regulate cell fate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Further studies are warranted to establish a comprehensive profile of its activity across a broader range of cancer types and to fully elucidate the intricate molecular details of its impact on cellular signaling networks.

References

The Biological Functions of EtDO-P4: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Biological Functions, Mechanism of Action, and Signaling Pathways of the Glucosylceramide Synthase Inhibitor, EtDO-P4.

Introduction

This compound is a potent and selective, cell-permeable inhibitor of the enzyme UDP-glucose ceramide glucosyltransferase (UGCG), more commonly known as glucosylceramide synthase (GCS).[1][2] As a ceramide-like compound, this compound competitively binds to GCS, thereby preventing the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs) – the transfer of glucose to ceramide to form glucosylceramide (GlcCer).[1] This inhibitory action leads to a significant reduction in the cellular levels of GlcCer and its downstream GSL derivatives.[1] The depletion of these crucial membrane components underlies the diverse biological effects of this compound, making it a valuable tool for studying the roles of GSLs in cellular processes and a potential therapeutic agent for diseases characterized by aberrant GSL metabolism.[1][3] This guide provides a comprehensive overview of the biological functions of this compound, its impact on key signaling pathways, and detailed methodologies from pivotal studies.

Core Mechanism of Action

The primary molecular target of this compound is glucosylceramide synthase. By inhibiting this enzyme, this compound effectively depletes the cellular pool of glucosylceramide, the fundamental building block for hundreds of different glycosphingolipids.[1] This targeted depletion allows for the investigation of the downstream consequences of reduced GSL levels without the confounding variable of increased ceramide, a potent signaling molecule in its own right.[3] The effects of this compound are therefore primarily attributable to the reduction of GSLs and the subsequent alteration of the plasma membrane's composition and signaling microdomains.[3]

Key Biological Functions and Therapeutic Potential

The ability of this compound to modulate cellular GSL levels has implicated it in a variety of biological processes and has opened avenues for potential therapeutic applications:

-

Modulation of Insulin Signaling: GSLs, particularly the ganglioside GM3, are known to be negative regulators of the insulin receptor.[4] By reducing GM3 levels, this compound has been shown to enhance insulin signaling pathways, notably by increasing the phosphorylation of Akt1 kinase.[4] This suggests a potential role for this compound in sensitizing cells to insulin and in the study of insulin resistance.

-

Antitumor Activity: The inhibition of GSL biosynthesis is a recognized strategy in cancer therapy.[5] Aberrant GSL expression on cancer cells is associated with tumor progression, metastasis, and multidrug resistance.[2][5] this compound's ability to reduce GSL levels presents a potential mechanism for cancer treatment.

-

Treatment of Cardiac Hypertrophy: this compound has been identified as a component in compositions aimed at treating cardiac hypertrophy, although the precise mechanism in this context requires further elucidation.[1]

-

Enhancement of Recombinant Protein Production: In the biotechnology sector, this compound has been utilized to indirectly boost the sialylation of recombinant erythropoietin (EPO) produced in Chinese Hamster Ovary (CHO) cells.[1] This can improve the therapeutic efficacy of the protein.

-

Regulation of Src Kinase Activity: The depletion of GlcCer by this compound can lead to the autophosphorylation of Src kinase, a key regulator of various cellular processes including cell growth, differentiation, and migration.[3]

Quantitative Data from Key Studies

The following tables summarize the quantitative effects of this compound as reported in key scientific literature.

Table 1: Effect of this compound on GM3 Ganglioside Levels and Akt1 Phosphorylation in HepG2 Cells [4]

| Treatment Condition | Concentration | Duration | GM3 Ganglioside Level (% of Control) | Phosphorylated Akt1 Level (% of Control) |

| d-EtDO-P4 | 1 µM | Not Specified | 18.1% (13.7-24.4%) | 223.0% (181.4-315.4%) |

Table 2: Time- and Concentration-Dependent Effect of D-t-EtDO-P4 on Glucosylceramide Levels in ECV304 Cells [3]

| Concentration | 24 hours (% of Control) | 36 hours (% of Control) | 48 hours (% of Control) |

| 0.1 µM | ~90% | ~80% | ~70% |

| 0.5 µM | ~75% | ~60% | ~45% |

| 1.0 µM | ~60% | ~40% | ~25% |

Signaling Pathways Modulated by this compound

This compound's inhibition of GCS initiates a cascade of events that impact several critical signaling pathways.

Caption: Mechanism of this compound action and its downstream signaling consequences.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma (HepG2) cells and human endothelial-like (ECV304) cells are commonly used.[3][4]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[2] The final concentration in the culture medium is achieved by appropriate dilution. For experiments, cells are often serum-deprived before the addition of this compound at various concentrations (e.g., 0.1 µM to 1 µM) for specified durations (e.g., 24 to 48 hours).[3][4]

Quantification of Glycosphingolipids

A common method for analyzing cellular GSL levels involves the following steps:

-

Lipid Extraction: Cellular lipids are extracted from cell pellets using a chloroform:methanol solvent system.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated on TLC plates using a solvent system such as chloroform:methanol:water (65:25:4, v/v).[3]

-

Quantification: The separated GSLs (e.g., GlcCer) are visualized and quantified by densitometric scanning, with comparison to authentic standards run in parallel.[3] Levels are often normalized to phospholipid phosphate content.[3]

Caption: Experimental workflow for the quantification of glycosphingolipids.

Analysis of Protein Phosphorylation

To assess the impact of this compound on signaling pathways, the phosphorylation status of key proteins like Akt1 is determined:

-

Cell Lysis: Following treatment with this compound and stimulation (e.g., with insulin), cells are lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt1) and the total protein.

-

Detection and Analysis: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified, and the level of phosphorylated protein is normalized to the total amount of that protein.

Conclusion

This compound is a powerful research tool for elucidating the multifaceted roles of glycosphingolipids in cellular biology. Its specific inhibition of glucosylceramide synthase allows for the targeted depletion of GSLs, enabling the study of their involvement in insulin signaling, cancer biology, and other fundamental processes. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging this compound in their work. Further investigation into the downstream effects of this compound will undoubtedly continue to uncover novel insights into the complex world of glycosphingolipid-mediated cellular regulation.

References

- 1. This compound | 245329-78-6 | BE180400 | Biosynth [biosynth.com]

- 2. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the glucolipid synthase inhibitor, P4, on functional and phenotypic parameters of murine myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Glucosylceramide Synthase Inhibitor EtDO-P4: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

EtDO-P4, a potent and specific inhibitor of glucosylceramide synthase (GCS), has emerged as a critical tool for investigating the roles of glycosphingolipids (GSLs) in cellular processes and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a detailed synthesis protocol, quantitative data on its inhibitory activity and cellular effects, and in-depth experimental methodologies. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, including the insulin signaling and EGFR-ERK pathways, through detailed diagrams, offering a valuable resource for researchers in glycobiology, oncology, and metabolic diseases.

Introduction

Glycosphingolipids (GSLs) are a class of lipids containing a carbohydrate moiety linked to a ceramide lipid anchor. They are integral components of the cell membrane and are involved in a myriad of cellular functions, including cell adhesion, recognition, and signal transduction. The biosynthesis of most GSLs begins with the transfer of glucose to ceramide, a reaction catalyzed by UDP-glucose ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS).

The critical role of GCS in GSL biosynthesis makes it an attractive target for therapeutic intervention in diseases characterized by aberrant GSL metabolism, such as certain cancers and metabolic disorders. This compound, chemically known as D-threo-1-(3',4'-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol, is a powerful and selective inhibitor of GCS. Its development has provided researchers with a means to pharmacologically deplete GSLs and study the downstream consequences.

Discovery and Synthesis

This compound belongs to a class of synthetic ceramide analogs designed to competitively inhibit GCS. The core structure is based on D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (P4), with modifications to the phenyl ring to enhance its inhibitory potency and specificity.

Synthesis Protocol

The synthesis of D-threo-1-(3',4'-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (this compound) is a multi-step process that can be achieved through various synthetic routes. A general outline based on the synthesis of related compounds is provided below.

Experimental Protocol: Synthesis of this compound

-

Starting Material: The synthesis typically starts from a commercially available and optically pure amino alcohol precursor.

-

N-acylation: The primary amino group of the precursor is acylated with palmitoyl chloride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) to introduce the palmitoyl side chain.

-

Introduction of the Pyrrolidino Group: The hydroxyl group is converted to a leaving group (e.g., by tosylation), followed by nucleophilic substitution with pyrrolidine to introduce the tertiary amine moiety.

-

Modification of the Phenyl Ring: The 3',4'-ethylenedioxy group is typically introduced earlier in the synthesis on the phenyl ring of the starting material or a precursor.

-

Purification: The final product is purified by column chromatography on silica gel to yield this compound as a solid. The purity is confirmed by techniques such as HPLC, NMR, and mass spectrometry.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS). It mimics the structure of ceramide, the natural substrate of GCS, and binds to the enzyme's active site. This binding prevents the transfer of glucose from UDP-glucose to ceramide, thereby blocking the formation of glucosylceramide (GlcCer) and the subsequent synthesis of downstream GSLs.

Figure 1: Mechanism of this compound Inhibition of Glucosylceramide Synthase.

Quantitative Data

The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (GCS) | Nanomolar range | - | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Treatment | Result (% of Control) | Cell Line | Reference |

| GM3 Ganglioside Level | 1 µM this compound | 18.1% | HepG2 | [2] |

| Phosphorylated Akt1 | 1 µM this compound | 223.0% | HepG2 | [2] |

| IR Autophosphorylation | 1 µM this compound | 134.8% | HepG2 | [2] |

Table 2: Cellular Effects of this compound in HepG2 Cells

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma (HepG2) cells, or other relevant cell lines, are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO.

-

Treatment: Cells are seeded and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO). Cells are incubated for the specified duration (e.g., 24-72 hours).

Measurement of Glycosphingolipid Levels

-

Lipid Extraction: After treatment, cells are harvested, and total lipids are extracted using a chloroform/methanol solvent system.

-

Separation: The extracted lipids are separated by thin-layer chromatography (TLC) on silica gel plates using a solvent system such as chloroform/methanol/water.

-

Quantification: GSL bands are visualized (e.g., with specific stains) and quantified by densitometry, comparing the band intensity to known standards.

Western Blotting for Signaling Proteins

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 2: Experimental Workflow for Western Blot Analysis.

Immunofluorescence for Epithelial-Mesenchymal Transition (EMT)

-

Cell Culture: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Coverslips are incubated with primary antibodies against EMT markers (e.g., E-cadherin for epithelial, Vimentin for mesenchymal).

-

Visualization: After incubation with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI), the coverslips are mounted on slides and imaged using a fluorescence microscope.

Signaling Pathways Modulated by this compound

Depletion of GSLs by this compound has profound effects on cellular signaling, as GSLs are key components of membrane microdomains (lipid rafts) that organize signaling complexes.

Insulin Signaling Pathway

GSLs, particularly the ganglioside GM3, are known to negatively regulate the insulin receptor (IR). By depleting GM3, this compound can lead to enhanced IR autophosphorylation and downstream signaling through the Akt pathway.

Figure 3: this compound's Effect on the Insulin Signaling Pathway.

EGFR-ERK Signaling Pathway

GSLs can also modulate the activity of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). In some cancer cells, GSLs are required for the proper function and clustering of EGFR in the plasma membrane. Inhibition of GSL synthesis by this compound can disrupt EGFR signaling and the downstream MAPK/ERK pathway, which is often hyperactivated in cancer.

Figure 4: this compound's Impact on the EGFR-ERK Signaling Pathway.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of glycosphingolipids in health and disease. Its high potency and specificity for glucosylceramide synthase allow for the targeted depletion of a wide range of GSLs, enabling the study of their functions in signal transduction, cell adhesion, and other fundamental cellular processes. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers utilizing this compound in their investigations, facilitating further discoveries in the field of glycobiology and the development of novel therapeutic strategies.

References

The Role of EtDO-P4 in Altering Cellular Glycosphingolipid Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic ceramide analog, D-threo-1-(3,4-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (EtDO-P4), and its role in modulating cellular levels of glycosphingolipids (GSLs). This compound is a potent and selective nanomolar inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG), the enzyme responsible for the synthesis of glucosylceramide (GlcCer), a crucial precursor for the majority of GSLs.[1][2] By competitively inhibiting this key enzymatic step, this compound effectively depletes the cellular pool of a wide array of GSLs.[1] This targeted depletion has significant downstream consequences, notably impacting cellular signaling pathways, including the suppression of the Epidermal Growth Factor Receptor (EGFR)-induced Extracellular signal-regulated kinase (ERK) pathway and the activity of various other receptor tyrosine kinases (RTKs). This guide will detail the mechanism of action of this compound, present quantitative data on its effects on GSL levels, provide comprehensive experimental protocols for the analysis of these effects, and visualize the associated signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids.[1][3] By binding to the glucosylceramide synthase, this compound prevents the formation of glucosylceramide, thereby blocking the subsequent synthesis of downstream GSLs, such as gangliosides and neutral GSLs.[1] A key characteristic of this compound's mechanism is that its inhibitory action on GSL synthesis does not lead to an accumulation of ceramide, a bioactive lipid with its own complex signaling roles.[4] This specificity makes this compound a valuable research tool for studying the direct roles of GSLs in cellular processes, independent of ceramide-induced signaling.[4]

Quantitative Effects on Cellular GSL Levels

The inhibitory activity of this compound on GSL synthesis has been quantified in various cell lines. The following tables summarize the reported effects of this compound on the levels of specific GSLs.

Table 1: Effect of this compound on GM3 Ganglioside Levels in HepG2 Cells

| Treatment | GM3 Ganglioside Level (% of Control) | Reference |

| 1 µM d-EtDO-P4 in culture medium | 18.1% (range: 13.7-24.4%) | [5] |

Table 2: Effect of D-t-EtDO-P4 on Glucosylceramide Levels in ECV304 Cells

| Concentration of D-t-EtDO-P4 | Treatment Duration | Glucosylceramide Level (% of Control, approx.) | Reference |

| 10 nM | 24 hours | ~80% | [4] |

| 100 nM | 24 hours | ~50% | [4] |

| 1 µM | 24 hours | ~20% | [4] |

| 10 nM | 36 hours | ~70% | [4] |

| 100 nM | 36 hours | ~30% | [4] |

| 1 µM | 36 hours | ~10% | [4] |

| 10 nM | 48 hours | ~60% | [4] |

| 100 nM | 48 hours | ~20% | [4] |

| 1 µM | 48 hours | <10% | [4] |

Note: The values in Table 2 are estimations derived from the graphical data presented in the cited reference.

Signaling Pathways Altered by this compound

The depletion of cellular GSLs by this compound has profound effects on cellular signaling, particularly on pathways regulated by receptor tyrosine kinases (RTKs). GSLs are integral components of lipid rafts, specialized membrane microdomains that facilitate the assembly and activity of signaling complexes. By altering the composition of these rafts, this compound can modulate the activity of RTKs such as the EGFR.

While the qualitative link between this compound-induced GSL depletion and the suppression of EGFR-ERK signaling is established, publicly available, direct quantitative data on the dose-dependent inhibition of EGFR or ERK phosphorylation by this compound is limited. The following diagram illustrates the generally accepted signaling pathway.

Experimental Protocols

Analysis of Cellular GSL Levels by HPTLC-Densitometry

This protocol outlines the key steps for the extraction, separation, and quantification of cellular GSLs following treatment with this compound.

4.1.1. Cell Culture and this compound Treatment

-

Culture cells of interest (e.g., HepG2, ECV304) in appropriate growth medium to the desired confluency.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (e.g., DMSO) for specified durations (e.g., 24, 36, 48 hours).

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.

4.1.2. Lipid Extraction

-

Pellet the harvested cells by centrifugation.

-

Extract total lipids from the cell pellet using a solvent mixture of chloroform:methanol (e.g., 2:1 or 1:2, v/v).

-

Vortex the mixture thoroughly and incubate at room temperature.

-

Add water to induce phase separation.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

4.1.3. High-Performance Thin-Layer Chromatography (HPTLC)

-

Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (1:1, v/v).

-

Spot the lipid extracts and appropriate GSL standards onto a pre-activated HPTLC plate (e.g., silica gel 60).

-

Develop the HPTLC plate in a chromatography tank containing a suitable solvent system. A common system for neutral GSLs is chloroform:methanol:water (65:25:4, v/v/v).

-

Allow the solvent front to migrate to the desired height and then remove the plate and air dry.

4.1.4. Visualization and Densitometric Quantification

-

Visualize the separated GSLs by spraying the HPTLC plate with a visualization reagent. Orcinol-sulfuric acid reagent is commonly used for GSLs and produces a purple color upon heating.

-

Heat the plate (e.g., at 110°C) until the bands are clearly visible.

-

Quantify the intensity of the GSL bands using a densitometer.

-

Generate a standard curve using the known concentrations of the GSL standards to determine the amount of GSL in the experimental samples.

-

Normalize the GSL content to a measure of total cell mass, such as total protein or phospholipid phosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]

- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multisite EGFR phosphorylation is regulated by adaptor protein abundances and dimer lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Level Mechanisms Are Required for Epidermal Growth Factor (EGF)-stimulated Extracellular Signal-regulated Kinase (ERK) Activity Pulses - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of EtDO-P4 on Cellular Signal Transduction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

EtDO-P4, a potent inhibitor of glucosylceramide (GlcCer) synthase, serves as a critical tool in the study of glycosphingolipid (GSL) function and has potential therapeutic applications. By depleting cells of GlcCer and its downstream GSL derivatives, this compound modulates a variety of fundamental cellular processes. This technical guide provides an in-depth analysis of the effects of this compound on key signal transduction pathways, including the Epithelial-Mesenchymal Transition (EMT), insulin receptor signaling, and pathways mediated by c-Src and Phospholipase C-gamma (PLC-γ). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Mechanism of Action of this compound

This compound's primary mechanism of action is the specific inhibition of glucosylceramide synthase, the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This action effectively depletes the cell of GlcCer and, consequently, the entire family of GSLs derived from it[1]. It is important to note that the cellular effects of this compound are attributed to this GSL depletion rather than an increase in ceramide levels, thus avoiding the initiation of ceramide-induced signaling cascades[1].

Effects on Key Signal Transduction Pathways

Induction of Epithelial-Mesenchymal Transition (EMT)

This compound has been demonstrated to be a potent inducer of EMT, a fundamental process in development and cancer progression[1]. Treatment of epithelial cells with this compound leads to a phenotypic shift towards a mesenchymal state, characterized by:

-

Downregulation of E-cadherin: A key component of adherens junctions, the loss of which is a hallmark of EMT[1].

-

Upregulation of mesenchymal markers: Including vimentin, fibronectin, and N-cadherin, which contribute to increased cell motility and invasion[1].

-

Enhanced cell motility: this compound treatment increases the haptotactic motility of cells[1].

The EMT-inducing effects of this compound are linked to alterations in the cellular GSL composition. Notably, the enhanced cell motility observed in this compound-treated cells can be reversed by the exogenous addition of specific GSLs, namely GM2 or Gg4[1]. This highlights the critical role of specific GSLs in maintaining the epithelial phenotype.

References

Understanding the Selectivity of EtDO-P4 for UGCG: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDP-glucose ceramide glucosyltransferase (UGCG) is a pivotal enzyme in cellular metabolism, catalyzing the first committed step in the biosynthesis of glycosphingolipids (GSLs). This process involves the transfer of glucose from UDP-glucose to a ceramide backbone, forming glucosylceramide (GlcCer).[1] GlcCer serves as the precursor for over 400 different GSLs, which are integral components of cellular membranes involved in a myriad of physiological and pathological processes, including cell signaling, proliferation, and apoptosis.[1][2] Dysregulation of UGCG activity and GSL metabolism has been implicated in various diseases, notably in cancer, where it contributes to multidrug resistance (MDR).[1]

EtDO-P4, a potent inhibitor of UGCG, has emerged as a critical research tool for elucidating the roles of UGCG and GSLs in cellular functions.[3] This technical guide provides a comprehensive overview of the selectivity of this compound for UGCG, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action and Selectivity of this compound

This compound, with the IUPAC name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]hexadecanamide, is a structural analog of ceramide. It is understood to act as a competitive inhibitor of UGCG, binding to the enzyme's active site and preventing the glycosylation of endogenous ceramides.[2] This inhibition effectively halts the production of GlcCer and, consequently, the entire downstream cascade of GSL biosynthesis.[2] The accumulation of ceramide, a pro-apoptotic lipid, is a secondary consequence of UGCG inhibition that can contribute to the cytotoxic effects observed in cancer cells.[2]

The stereochemistry of this compound is crucial for its inhibitory activity, with the D-threo isomer being the biologically active form. While this compound is recognized as a potent, nanomolar inhibitor of GSL synthesis, comprehensive quantitative data detailing its selectivity for UGCG over other glycosyltransferases is not extensively available in the public domain. Further research is required to fully characterize its inhibitory profile against a broader panel of related enzymes.

Signaling Pathway of UGCG Inhibition by this compound

The inhibition of UGCG by this compound initiates a cascade of downstream cellular events. A simplified representation of this pathway is depicted below.

Quantitative Data on this compound Activity

While specific IC50 and Ki values for this compound against UGCG are not consistently reported across the literature, its high potency is evident from cell-based assay concentrations. Effective inhibition of GSL synthesis is typically achieved at nanomolar to low micromolar concentrations of this compound.

| Compound | Chemical Formula | Molecular Weight | Effective Concentration (in cell-based assays) |

| This compound | C31H52N2O4 | 516.77 g/mol | ~1 µM for significant reduction of GSLs |

Experimental Protocols

In Vitro UGCG Inhibition Assay

The following protocol is a representative method for determining the inhibitory activity of this compound against UGCG in vitro. This assay is based on the use of a fluorescently labeled ceramide substrate and quantification of the resulting glucosylceramide product by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human UGCG enzyme

-

NBD-C6-Ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl, 5 mM MgCl2

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Methanol

-

Chloroform

-

HPLC system with a fluorescence detector

Procedure:

-

Enzyme Preparation: Dilute the recombinant human UGCG enzyme to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Also, prepare a DMSO-only control.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

-

Assay Buffer

-

This compound solution (or DMSO for control)

-

UGCG enzyme solution

-

Pre-incubate for 15 minutes at 37°C.

-

-

Initiate Reaction: Add NBD-C6-Ceramide and UDP-glucose to the reaction mixture to initiate the enzymatic reaction. The final concentrations should be optimized based on the enzyme kinetics.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform and methanol.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Analysis: Analyze the extracted lipids by HPLC with a fluorescence detector to separate and quantify NBD-C6-Glucosylceramide (the product) from the unreacted NBD-C6-Ceramide (the substrate).

-

Data Analysis: Calculate the percentage of UGCG inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for GSL Synthesis Inhibition

This protocol describes a method to assess the effect of this compound on GSL synthesis in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., a multidrug-resistant line)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Reagents for lipid extraction (e.g., chloroform, methanol)

-

High-Performance Thin-Layer Chromatography (HPTLC) system

-

Orcinol or other suitable stain for visualizing GSLs

Procedure:

-

Cell Seeding: Seed the cells in culture plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 48-72 hours).

-

Cell Harvesting: Harvest the cells by scraping or trypsinization.

-

Lipid Extraction: Perform a total lipid extraction from the cell pellets using a chloroform/methanol-based method.

-

HPTLC Analysis: Spot the extracted lipids onto an HPTLC plate. Develop the plate using an appropriate solvent system to separate the different lipid species.

-

Visualization: Stain the HPTLC plate with orcinol to visualize the GSL bands.

-

Quantification: Quantify the intensity of the GSL bands using densitometry.

-

Data Analysis: Compare the GSL levels in the this compound-treated cells to the vehicle-treated control cells to determine the extent of GSL synthesis inhibition.

Conclusion

This compound is a valuable pharmacological tool for studying the function of UGCG and the broader implications of glycosphingolipid metabolism. Its high potency makes it an effective inhibitor of GSL synthesis in both in vitro and cellular systems. While its selectivity for UGCG is presumed to be high due to its structural similarity to the natural substrate, ceramide, further studies are warranted to establish a comprehensive selectivity profile against other glycosyltransferases. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the inhibitory activity and selectivity of this compound, thereby facilitating a deeper understanding of its mechanism of action and its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for EtDO-P4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EtDO-P4 is a potent and selective, cell-permeant inhibitor of the enzyme UDP-glucose ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS).[1][2] This enzyme is critical for the synthesis of glucosylceramide (GlcCer), the precursor for most glycosphingolipids (GSLs).[2] By inhibiting UGCG, this compound effectively depletes cellular levels of GlcCer and downstream GSLs, such as gangliosides (e.g., GM3). This targeted inhibition makes this compound a valuable tool for investigating the roles of GSLs in various cellular processes, including signal transduction, cell growth, and differentiation. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound, a ceramide analog, competitively binds to glucosylceramide synthase, preventing the transfer of glucose from UDP-glucose to ceramide.[2] This action blocks the initial step in the biosynthesis of a vast array of GSLs. The resulting depletion of GSLs can alter the composition and properties of the plasma membrane, thereby influencing the function of membrane-associated proteins, such as receptor tyrosine kinases.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on various cell lines as reported in the literature.

Table 1: Effect of this compound on GM3 Ganglioside Levels and Insulin Receptor Signaling in HepG2 Cells [3][4]

| Treatment | GM3 Content (% of Control) | Insulin Receptor Autophosphorylation (% of Control) | Phosphorylated Akt1 (% of Control) |

| 1 µM D-EtDO-P4 | 18.1% (13.7-24.4%) | 134.8% (111.3-167.8%) | 223.0% (181.4-315.4%) |

Data are presented as the mean with the 95% confidence interval in parentheses. Cells were treated for a specified duration, followed by stimulation with 100 nM insulin for the assessment of receptor phosphorylation.

Table 2: Effect of D-t-EtDO-P4 on Glucosylceramide Levels in ECV304 Cells [5]

| Concentration | 24 hours (% of Control) | 36 hours (% of Control) | 48 hours (% of Control) |

| 1 µM | ~70% | ~50% | ~40% |

| 5 µM | ~40% | ~25% | ~20% |

| 10 µM | ~25% | ~15% | ~10% |

Values are estimated from the graphical data presented in the cited literature and represent the mean of three experiments.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.

Protocol 1: General Protocol for GSL Depletion in Adherent Cell Lines

Materials:

-

This compound powder (CAS 245329-78-6)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Adherent cell line of interest

-

Sterile tissue culture plates or flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 1-10 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 516.76 g/mol ), dissolve 5.17 mg in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]

-

-

Cell Seeding:

-

Culture the chosen adherent cell line in their recommended complete medium.

-

Trypsinize and count the cells.

-

Seed the cells into appropriate tissue culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will allow for the desired treatment duration without reaching over-confluence. Allow the cells to adhere and recover for 24 hours.

-

-

This compound Treatment:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, perform a 1:10,000 dilution.

-

Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal duration will depend on the cell line and the specific GSL to be depleted.

-

-

Downstream Analysis:

-

Following the treatment period, the cells can be harvested for various analyses, including:

-

Lipid extraction and analysis: To confirm the depletion of GlcCer and other GSLs by thin-layer chromatography (TLC) or mass spectrometry.

-

Western blotting: To analyze changes in protein expression or phosphorylation status of signaling molecules (e.g., insulin receptor, Akt).

-

Cell viability and proliferation assays: To assess the cytotoxic effects of the treatment.

-

Functional assays: To investigate the biological consequences of GSL depletion.

-

-

Protocol 2: Analysis of Insulin Receptor Signaling in HepG2 Cells

This protocol is based on the methodology described by Fedoryszak-Kuśka et al. (2016).[3][4]

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

Insulin solution (100 nM)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting (anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in complete medium.

-

Seed the cells and allow them to adhere for 24 hours.

-

Treat the cells with 1 µM this compound or vehicle (DMSO) in complete medium for a predetermined time (e.g., 48 hours).

-

-

Insulin Stimulation:

-

After the this compound treatment, aspirate the medium and wash the cells once with warm PBS.

-

Add serum-free medium containing 100 nM insulin to the cells.

-

Incubate for a short period (e.g., 10-15 minutes) to stimulate the insulin receptor.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the insulin-containing medium and wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Perform SDS-PAGE and Western blotting with the cell lysates to detect the phosphorylation status of the insulin receptor and Akt using specific antibodies.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Visualizations

Caption: Mechanism of action of this compound as a UGCG inhibitor.

Caption: Signaling effects of this compound treatment in cells.

Caption: General experimental workflow for using this compound.

References

- 1. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 245329-78-6 | BE180400 | Biosynth [biosynth.com]

- 3. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound supplier | CAS 245329-78-6| Cerebroside Synthase Inhibitor |AOBIOUS [aobious.com]

Application Notes and Protocols for EtDO-P4 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EtDO-P4, with the chemical name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]hexadecanamide, is a potent and specific inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the formation of a diverse array of GSLs. In numerous cancers, GCS is overexpressed, leading to an altered GSL profile on the cell surface and contributing to multidrug resistance, inhibition of apoptosis, and enhanced tumor progression. By blocking GCS, this compound offers a targeted therapeutic strategy to disrupt these cancer-promoting pathways.

The primary mechanism of action for this compound involves the competitive inhibition of GCS, leading to two key downstream effects:

-

Accumulation of Pro-Apoptotic Ceramide: By preventing its conversion to glucosylceramide, this compound causes an intracellular accumulation of ceramide. Ceramide is a critical lipid second messenger that can induce cell cycle arrest, autophagy, and apoptosis.

-

Depletion of Downstream Glycosphingolipids: Inhibition of GCS depletes the cell of glucosylceramide and its derivatives, which are often involved in forming lipid rafts and modulating the activity of receptor tyrosine kinases (RTKs) and other signaling proteins crucial for cancer cell survival and proliferation.

These application notes provide an overview of the utility of this compound in cancer research and detailed protocols for its use in cell-based assays.

Data Presentation

The following tables summarize representative quantitative data for GCS inhibitors, which can be used as a reference for designing experiments with this compound. Note: This data is derived from studies on analogous GCS inhibitors, such as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), and should be optimized for your specific cell line and experimental conditions when using this compound.

Table 1: In Vitro Efficacy of GCS Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | GCS Inhibitor | IC50 (µM) | Assay | Reference |

| HepG2 | Hepatocellular Carcinoma | D-PDMP | 25-50 | MTT Assay (72h) | General Literature |

| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | PDMP | 10-20 | MTT Assay (72h) | General Literature |

| HCT-116 | Colorectal Carcinoma | Genz-123346 | 5-15 | CellTiter-Glo (48h) | General Literature |

| SF8628 | Diffuse Midline Glioma | Eliglustat | ~1 | Proliferation Assay (72h) | [1] |

Table 2: Effect of GCS Inhibitors on Apoptosis and Cell Cycle

| Cell Line | GCS Inhibitor (Concentration) | Effect | Assay | Reference |

| Murine Myeloma | P4 (DL-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) (10 µM) | Increase in apoptotic cells from 7% to 26% | Flow Cytometry (Annexin V) | [2] |

| Head and Neck Cancer (HN9-cisR) | d,l-threo-PPMP (10 µM) | Synergistic increase in apoptosis with cisplatin | Western Blot (cleaved PARP, cleaved Caspase-3) | [3] |

| Huh7 | Genz-123346 (5 µM) | G1/S phase cell cycle arrest | Flow Cytometry (BrdU/PI) | [4] |

Signaling Pathways

This compound, as a GCS inhibitor, modulates several critical signaling pathways implicated in cancer. The primary mechanism involves the accumulation of ceramide and the depletion of GSLs, which in turn affects downstream signaling cascades.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of proteins in relevant signaling pathways.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-PARP, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

This compound represents a promising tool for cancer research, offering a specific mechanism to target the aberrant glycosphingolipid metabolism that is a hallmark of many cancers. By inducing ceramide-mediated apoptosis and sensitizing cancer cells to conventional chemotherapies, this compound can be utilized to explore novel therapeutic combinations and to further elucidate the role of GSLs in cancer biology. The protocols provided herein offer a robust framework for initiating in vitro studies with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of the glucolipid synthase inhibitor, P4, on functional and phenotypic parameters of murine myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Multidrug Resistance in Cancer Cells Using EtDO-P4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2]

Recent research has highlighted the role of sphingolipid metabolism in the development of MDR.[3][4] Specifically, the enzyme UDP-glucose ceramide glucosyltransferase (UGCG) has emerged as a critical player. UGCG catalyzes the conversion of the pro-apoptotic lipid ceramide into glucosylceramide (GlcCer), the precursor for most glycosphingolipids (GSLs).[5][6][7] In many cancer cells, UGCG is overexpressed, leading to a decrease in intracellular ceramide levels and an increase in GSLs, which contributes to cell survival and drug resistance.[8][9][10]

EtDO-P4 is a potent and selective, cell-penetrant inhibitor of UGCG.[11] By blocking UGCG, this compound prevents the glycosylation of ceramide, leading to an accumulation of this pro-apoptotic lipid and a reduction in GSLs. This modulation of sphingolipid metabolism has been shown to re-sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.[11] This document provides detailed application notes and protocols for the use of this compound in studying and potentially overcoming multidrug resistance in cancer cells.

Mechanism of Action

This compound, a ceramide analog, competitively inhibits UGCG, the key enzyme in the biosynthesis of most GSLs.[5][7][11] The inhibition of UGCG by this compound in multidrug-resistant cancer cells initiates a cascade of events that collectively contribute to the reversal of the MDR phenotype:

-

Increased Intracellular Ceramide: By blocking the conversion of ceramide to GlcCer, this compound treatment leads to the accumulation of intracellular ceramide.[5][7] Elevated ceramide levels can trigger a caspase-dependent apoptotic cascade, promoting programmed cell death in cancer cells.[12]

-

Downregulation of ABC Transporters: Studies have shown that inhibition of UGCG can lead to a decrease in the expression of ABC transporters, particularly P-glycoprotein (ABCB1).[11][13] The reduction in these efflux pumps increases the intracellular concentration of chemotherapeutic drugs.

-

Modulation of Pro-Survival Signaling: The alteration in the balance of ceramide and GSLs can impact key cellular signaling pathways that promote cell survival and proliferation, such as the NF-κB and Wnt/β-catenin pathways.[9] By increasing ceramide and decreasing GSLs, this compound can shift the balance towards apoptosis.

The proposed signaling pathway for this compound in overcoming multidrug resistance is depicted below.

Data Presentation

The following tables summarize quantitative data from a study investigating the effects of this compound on multidrug-resistant chronic myeloid leukemia cell lines (Lucena-1 and FEPS) compared to the parental, sensitive cell line (K562).[11]

Table 1: Effect of this compound on Cell Viability (IC50 values)

| Cell Line | Resistance Profile | This compound IC50 (µM) after 72h |

| K562 | Sensitive | 1.8 ± 0.2 |

| Lucena-1 | Vincristine-resistant | 2.1 ± 0.3 |

| FEPS | Daunorubicin-resistant | 3.5 ± 0.4 |

Table 2: Re-sensitization of MDR Cells to Chemotherapeutics by this compound

| Cell Line | Treatment | % of Apoptotic Cells (Annexin V+) |

| Lucena-1 | Daunorubicin (DNR) alone | 15 ± 2 |

| DNR + 2µM this compound | 45 ± 5 | |

| Vincristine (VCR) alone | 20 ± 3 | |

| VCR + 2µM this compound | 55 ± 6 | |

| FEPS | Daunorubicin (DNR) alone | 18 ± 2 |

| DNR + 2µM this compound | 60 ± 7 | |

| Cisplatin (CDDP) alone | 12 ± 1 | |

| CDDP + 2µM this compound | 40 ± 4 |

Table 3: Effect of this compound on ABCB1 (P-glycoprotein) Expression

| Cell Line | Treatment (24h) | Relative ABCB1 mRNA Expression |

| Lucena-1 | Control | 1.00 |

| 2µM this compound | 0.45 ± 0.05 | |

| FEPS | Control | 1.00 |

| 2µM this compound | 0.52 ± 0.06 |

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on multidrug-resistant cancer cells.

Experimental Workflow Overview

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound, alone or in combination with a chemotherapeutic agent, on the viability of cancer cells.

Materials:

-

Sensitive and multidrug-resistant cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Chemotherapeutic agent of interest (e.g., Doxorubicin, Paclitaxel)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

-

For combination studies, prepare solutions with a fixed concentration of this compound and varying concentrations of the chemotherapeutic agent.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated controls.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, 5% CO2.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot dose-response curves and determine the IC50 values.

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Treated and control cells from Protocol 1 (or a separate experiment in 6-well plates)

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

After the treatment period, collect the cell culture supernatant (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with the supernatant and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Protocol 3: Western Blotting for ABCB1 (P-glycoprotein) Expression

This protocol determines the protein levels of ABCB1 after this compound treatment.

Materials:

-

Treated and control cells

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ABCB1 (P-glycoprotein)

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cells with cold PBS and lyse them in RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-